Cosyntropin

Description

Properties

Key on ui mechanism of action |

Cosyntropin combines with a specific receptor in the adrenal cell plasma membrane and, in patients with normal adrenocortical function, stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria. Cosyntropin does not significantly increase plasma cortisol concentration in patients with primary or secondary adrenocortical insufficiency. Cosyntropin elicits all the pharmacologic responses usually produced by endogenous corticotropin; however, cosyntropin is immunologically much less active than corticotropin since most of the antigenic activity of corticotropin has been attributed to the C-terminal portion of the molecule (i.e., the 22-39 amino acid residues). In patients with normal adrenocortical function, cosyntropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. When cosyntropin is used diagnostically, the effect of the drug is usually measured by determining plasma cortisol concentrations prior to and following administration of the drug. In patients with primary adrenocortical insufficiency (Addison's disease), cosyntropin does not substantially increase plasma cortisol concentrations. |

|---|---|

CAS No. |

16960-16-0 |

Molecular Formula |

C136H210N40O31S |

Molecular Weight |

2933.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |

InChI Key |

ZOEFCCMDUURGSE-CQVUSSRSSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Key on ui application |

Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. |

boiling_point |

N/A |

melting_point |

N/A |

Other CAS No. |

16960-16-0 |

Pictograms |

Irritant; Health Hazard |

sequence |

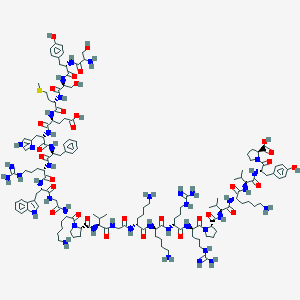

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |

source |

Synthetic |

Synonyms |

Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Ballet: An In-Depth Technical Guide to Cosyntropin's Mechanism of Action in Adrenal Cortex Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cosyntropin, a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a cornerstone in the diagnostic evaluation of adrenal function.[1][2][3] Its clinical utility is rooted in a precise and rapid molecular mechanism that stimulates the adrenal cortex to synthesize and secrete corticosteroids, primarily cortisol.[1] This technical guide provides a comprehensive exploration of the intricate signaling cascade initiated by this compound within adrenal cortex cells, intended for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of this interaction, detail key experimental protocols, and visualize the complex pathways involved.

Core Mechanism of Action: From Receptor Binding to Steroidogenesis

The primary action of this compound is to mimic the physiological function of endogenous ACTH by binding to and activating the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells.[1][4][5] This interaction triggers a well-defined intracellular signaling cascade that culminates in the synthesis and release of cortisol.

Receptor Binding and Activation

This compound (ACTH(1-24)) binds to the MC2R, initiating a conformational change in the receptor.[4] This binding event is highly specific and is a prerequisite for the subsequent activation of downstream signaling pathways. While the precise binding affinity (Kd) of this compound for human MC2R is not definitively established in the literature reviewed, studies on ACTH and its analogues provide valuable insights into the receptor-ligand interaction.

The cAMP/PKA Signaling Cascade

Upon activation, the MC2R couples to the stimulatory G-protein, Gs. This coupling leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] The resulting increase in intracellular cAMP concentration serves as a critical second messenger.

cAMP subsequently binds to and activates protein kinase A (PKA), a serine/threonine kinase.[4] The activation of PKA is a pivotal step, as it phosphorylates a multitude of downstream target proteins, thereby orchestrating the cellular response to this compound.

Stimulation of Steroidogenesis

The ultimate physiological outcome of the this compound-initiated signaling cascade is the enhanced synthesis of corticosteroids, a process known as steroidogenesis. This is achieved through both acute and chronic regulatory mechanisms.

Acute Regulation: The rapid increase in steroidogenesis is primarily mediated by the PKA-dependent phosphorylation and activation of the Steroidogenic Acute Regulatory (StAR) protein.[6][7] StAR facilitates the rate-limiting step in steroid synthesis: the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion occurs.[6]

Chronic Regulation: Prolonged stimulation with this compound leads to the increased transcription of genes encoding key steroidogenic enzymes, ensuring a sustained capacity for cortisol production. These enzymes include cholesterol side-chain cleavage enzyme (P450scc), 17α-hydroxylase/17,20-lyase (P450c17), and 11β-hydroxylase (P450c11).[8]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound (or its analogues) with adrenal cortex cells and the subsequent downstream effects.

| Parameter | Value | Cell Type/System | Reference |

| EC50 for cAMP Production | 49 pM (ACTH(1-24) with MRAPα) | 293/FRT cells | [9] |

| 193 pM (ACTH(1-24) with MRAPβ) | 293/FRT cells | [9] | |

| EC50 for Cortisol Production | 0.5-1.0 nmol/L (IGF-II effect on ACTH-stimulated production) | Human fetal adrenal cortical cells | [10] |

| Time After Stimulation | StAR mRNA Level | StAR Protein Level | Cell Type | Reference |

| 1 hour | Increased | Increased | Bovine adrenocortical cells | [11] |

| 4-6 hours | Peak | Peak | Bovine adrenocortical cells | [6][11] |

| 24 hours | Declined to basal | Declined to basal | Bovine adrenocortical cells | [11] |

| This compound Dose | Peak Cortisol Response (in vivo) | Time to Peak | Species | Reference |

| 250 µg | >18-20 mcg/dL (suggestive of normal function) | 30-60 minutes | Human | [12] |

| 5 µg/kg | Maximal | 60-75 minutes | Cat | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Stimulation of Adrenal Cortex Cells (H295R)

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis.[8][14][15][16]

Cell Culture:

-

Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ (insulin, transferrin, selenium, and linoleic acid), and 1% penicillin/streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, plate cells in appropriate multi-well plates and allow them to reach 80-90% confluency.

This compound Stimulation:

-

Prior to stimulation, replace the growth medium with serum-free medium and incubate for 24 hours to starve the cells.

-

Prepare a stock solution of this compound (ACTH(1-24)) in sterile, nuclease-free water or an appropriate buffer.

-

Dilute the this compound stock solution to the desired final concentrations in serum-free medium. A typical concentration range for dose-response studies is 10⁻¹² M to 10⁻⁷ M.

-

Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired time points (e.g., for time-course studies: 0, 1, 2, 4, 6, 12, 24 hours).

-

Following incubation, collect the cell culture supernatant for cortisol measurement and lyse the cells for protein or RNA analysis.

Cortisol Measurement by Radioimmunoassay (RIA)

RIA is a sensitive method for quantifying cortisol levels in cell culture supernatants or plasma.[17][18][19]

Materials:

-

¹²⁵I-labeled cortisol tracer

-

Cortisol-specific antibody

-

Cortisol standards of known concentrations

-

Assay buffer

-

Pre-coated antibody tubes

-

Gamma counter

Procedure:

-

Prepare a standard curve by serially diluting the cortisol standards.

-

Pipette a fixed volume of standards, controls, and unknown samples (cell culture supernatant) into the antibody-coated tubes.

-

Add a fixed volume of ¹²⁵I-labeled cortisol tracer to each tube.

-

Incubate the tubes for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

-

Aspirate or decant the supernatant from all tubes.

-

Wash the tubes to remove unbound tracer.

-

Measure the radioactivity in each tube using a gamma counter.

-

Calculate the cortisol concentration in the unknown samples by interpolating from the standard curve, where the amount of bound radioactivity is inversely proportional to the concentration of unlabeled cortisol in the sample.

cAMP Measurement using FRET-based Biosensors

Fluorescence Resonance Energy Transfer (FRET) biosensors provide a real-time method for measuring intracellular cAMP dynamics.[20][21][22][23]

Principle: A genetically encoded biosensor, often based on Epac (Exchange protein directly activated by cAMP), is expressed in the cells. The sensor contains two fluorescent proteins (e.g., CFP and YFP) that are in close proximity in the absence of cAMP, allowing FRET to occur. Upon cAMP binding, a conformational change in the sensor separates the fluorophores, leading to a decrease in FRET.

Protocol Outline:

-

Transfect adrenal cortex cells with a plasmid encoding the FRET-based cAMP biosensor.

-

Culture the transfected cells on glass-bottom dishes suitable for microscopy.

-

Prior to imaging, replace the culture medium with a suitable imaging buffer.

-

Mount the dish on a fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the specific fluorophores).

-

Acquire baseline FRET images before stimulation.

-

Add this compound to the imaging chamber at the desired concentration.

-

Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (e.g., YFP/CFP emission ratio) over time.

-

Analyze the image data to quantify the change in FRET ratio, which corresponds to the change in intracellular cAMP concentration.

Quantitative Western Blot for StAR Protein

Western blotting is used to detect and quantify the expression levels of specific proteins, such as StAR.[24][25][26][27][28]

Cell Lysis and Protein Quantification:

-

After this compound stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for StAR protein, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantification:

-

Measure the band intensity for StAR and a loading control protein (e.g., β-actin or GAPDH) using densitometry software.

-

Normalize the StAR band intensity to the loading control band intensity for each sample to correct for variations in protein loading.

-

Express the results as a fold change relative to the unstimulated control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Figure 1: Signaling pathway of this compound in adrenal cortex cells.

Figure 2: Experimental workflow for cortisol measurement.

Figure 3: Workflow for quantitative Western blot of StAR protein.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. testmenu.com [testmenu.com]

- 4. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. STARD1 Functions in Mitochondrial Cholesterol Metabolism and Nascent HDL Formation. Gene Expression and Molecular mRNA Imaging Show Novel Splicing and a 1:1 Mitochondrial Association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of StAR and Key Genes Regulating Cortisol Biosynthesis in Near Term Ovine Fetal Adrenocortical Cells: Effects of Long-Term Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insulin-like growth factors augment steroid production and expression of steroidogenic enzymes in human fetal adrenal cortical cells: implications for adrenal androgen regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. NCI-H295R, a Human Adrenal Cortex-Derived Cell Line, Expresses Purinergic Receptors Linked to Ca2+-Mobilization/Influx and Cortisol Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cortisol and aldosterone response to various doses of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptomic Response Dynamics of Human Primary and Immortalized Adrenocortical Cells to Steroidogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. ibl-america.com [ibl-america.com]

- 19. mpbio.com [mpbio.com]

- 20. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-rad.com [bio-rad.com]

- 25. blog.addgene.org [blog.addgene.org]

- 26. cdn.hellobio.com [cdn.hellobio.com]

- 27. azurebiosystems.com [azurebiosystems.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Comparative Analysis of Cosyntropin and Endogenous ACTH Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the signaling pathways activated by endogenous adrenocorticotropic hormone (ACTH) and its synthetic analog, cosyntropin (ACTH-(1-24)). It delineates the shared molecular mechanisms, presents quantitative comparisons of their bioactivity, and offers detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and related fields.

Introduction

1.1 Endogenous Adrenocorticotropic Hormone (ACTH) Endogenous ACTH is a 39-amino acid peptide hormone synthesized and secreted by the anterior pituitary gland as a product of the pro-opiomelanocortin (POMC) gene.[1] It is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis, governing the synthesis and release of glucocorticoids, such as cortisol, from the adrenal cortex.[1] The biological activity of ACTH resides primarily within its N-terminal region.[1]

1.2 this compound (Tetracosactide, ACTH-(1-24)) this compound is a synthetic polypeptide comprising the first 24 amino acids of the native human ACTH sequence.[2] This truncated form contains the full biological activity necessary for stimulating the adrenal cortex.[2][3] It is widely used as a diagnostic agent to assess adrenal function in the ACTH stimulation test and has a lower incidence of allergic reactions compared to animal-derived ACTH preparations.[2]

The Core Signaling Pathway: MC2R Activation

Both endogenous ACTH and this compound exert their physiological effects by binding to and activating the Melanocortin-2 Receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells.[4] The functional expression and signaling of MC2R are critically dependent on the presence of the Melanocortin Receptor Accessory Protein (MRAP).[5]

The activation cascade is initiated upon ligand binding and proceeds as follows:

-

Receptor Binding: Endogenous ACTH or this compound binds to the MC2R, inducing a conformational change in the receptor complex.

-

G-Protein Activation: The activated MC2R couples to a stimulatory G-protein (Gs). This coupling catalyzes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[4]

-

PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation & Steroidogenesis: PKA phosphorylates a cascade of downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various steroidogenic enzymes (e.g., P450scc). This enhances the transport of cholesterol into the mitochondria and its subsequent conversion into cortisol, which is then secreted into the bloodstream.[6]

The fundamental intracellular signaling pathway for both endogenous ACTH and this compound is identical.

Quantitative Comparison of Bioactivity

While both ligands activate the same pathway, their quantitative binding and activation parameters have been characterized. Studies indicate that this compound (ACTH-(1-24)) is at least as potent, and in some systems more potent, than full-length endogenous ACTH-(1-39).

| Parameter | Ligand | Value | Cell System | Reference |

| Receptor Binding Affinity (Kd) | Endogenous ACTH (1-39) | 0.84 nM | HeLa cells (mouse MC2R) | [2] |

| This compound (1-24) | 0.94 nM | HeLa cells (mouse MC2R) | [2] | |

| cAMP Production (EC50) | Endogenous ACTH (1-39) | 57.0 pM | HeLa cells (mouse MC2R) | [2] |

| This compound (1-24) | 7.5 pM | HeLa cells (mouse MC2R) | [2] | |

| This compound (1-24) | ~437 pg/mL (~0.15 nM) | Human adrenocortical cells | ||

| Steroidogenesis (Cortisol) (EC50) | Endogenous ACTH (1-39) | Equiponent to ACTH(1-24) | Adrenal cells in culture | [2] |

| This compound (1-24) | ~210 pg/mL (~0.07 nM) | Human adrenocortical cells |

Note: Direct comparative EC50 values for steroidogenesis can vary by cell system and assay conditions, but multiple studies confirm the equipotency of ACTH-(1-24) and ACTH-(1-39).[2]

Key Experimental Methodologies

Detailed protocols are essential for the accurate characterization and comparison of ACTH analogs.

Radioligand Binding Assay for MC2R

This protocol determines the binding affinity (Kd, Ki) of ligands to the MC2R.

-

Membrane Preparation:

-

Culture cells stably expressing MC2R and MRAP (e.g., CHO or HEK293 cells) to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg protein/well).

-

Add a fixed concentration of radiolabeled ACTH (e.g., 125I-ACTH(1-39)) near its Kd value.

-

Add increasing concentrations of the unlabeled competitor ligand (endogenous ACTH or this compound).

-

For non-specific binding (NSB) wells, add a saturating concentration of unlabeled ACTH. For total binding, add assay buffer.

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract NSB from all wells to calculate specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Production Assay

This protocol quantifies the ability of a ligand to stimulate the intracellular production of cAMP.

-

Cell Culture and Stimulation:

-

Seed cells expressing MC2R/MRAP (e.g., CHO, HEK293, or Y1 cells) into 96-well plates and grow to ~80-90% confluence.

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.

-

Add varying concentrations of endogenous ACTH or this compound to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by aspirating the buffer and adding a lysis reagent provided with a commercial cAMP assay kit.

-

Quantify intracellular cAMP concentration using a competitive immunoassay format, such as:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Cell lysate is mixed with a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal.

-

ELISA: Cell lysate is added to wells pre-coated with an anti-cAMP antibody, along with a known amount of HRP-conjugated cAMP. The amount of HRP-cAMP that binds is inversely proportional to the amount of cAMP in the lysate.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentration in the experimental samples from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Steroidogenesis Assay (Cortisol Production)

This protocol measures the downstream physiological output of MC2R activation in a steroidogenic cell line.

-

Cell Culture:

-

Culture human H295R adrenocortical carcinoma cells in an appropriate medium (e.g., DMEM/F12 supplemented with ITS+ and serum) in 24-well or 96-well plates.

-

Allow cells to acclimate for 24 hours before stimulation.

-

-

Stimulation:

-

Replace the medium with fresh serum-free medium containing a range of concentrations of endogenous ACTH or this compound.

-

Include a vehicle control (medium only) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).

-

Incubate the cells for an extended period, typically 24 to 48 hours, to allow for steroid synthesis and accumulation in the medium.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant from each well.

-

At this stage, a cell viability assay (e.g., MTT or ATP-based) should be performed on the remaining cells to normalize steroid production data and rule out cytotoxicity.

-

Quantify the concentration of cortisol in the supernatant using a highly sensitive and specific method:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard method. It involves sample extraction (e.g., solid-phase or liquid-liquid extraction), chromatographic separation of steroids, and mass spectrometric detection and quantification against a standard curve.

-

ELISA: A validated cortisol-specific ELISA kit can also be used.

-

-

-

Data Analysis:

-

Normalize cortisol concentrations to cell viability data.

-

Plot the normalized cortisol concentration against the log concentration of the agonist.

-

Use non-linear regression to determine the EC50 for steroidogenesis.

-

Conclusion

This compound (ACTH-(1-24)) and endogenous ACTH-(1-39) operate through an identical MC2R-mediated signaling pathway to stimulate adrenal steroidogenesis. Quantitative analyses demonstrate that this compound exhibits a binding affinity comparable to that of endogenous ACTH and a potency for cAMP production and steroidogenesis that is equal to, or in some systems greater than, the full-length hormone. The experimental protocols detailed herein provide a robust framework for the precise characterization of these and other novel MC2R ligands, which is critical for both basic research and the development of new diagnostic and therapeutic agents targeting the HPA axis.

References

- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripartite Control of Dynamic ACTH-Cortisol Dose Responsiveness by Age, Body Mass Index, and Gender in 111 Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure and Function of Cosyntropin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cosyntropin, a synthetic polypeptide, is a crucial diagnostic agent in endocrinology, primarily utilized for the assessment of adrenocortical function. As a synthetic analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), it retains the full biological activity of the native hormone. This guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional aspects of this compound, supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Molecular Structure of this compound

This compound is a linear polypeptide chain composed of 24 amino acids, representing the N-terminal sequence of human ACTH. This region is responsible for the hormone's biological activity.[1][2][3] The primary structure, molecular formula, and molecular weight are well-defined.

1.1. Amino Acid Sequence

The amino acid sequence of this compound is as follows:[2]

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro

1.2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C136H210N40O31S | [1][3][4] |

| Molecular Weight | 2933.44 g/mol | [1][2][3] |

| Appearance | Clear, colorless solution | [1][3] |

| pH | 3.8 - 4.5 | [1][3] |

1.3. Three-Dimensional Conformation

As an open-chain polypeptide, this compound in solution does not possess a single, rigid three-dimensional structure.[1][3] Its conformation is dynamic and influenced by its environment. The determination of its solution structure can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Function

This compound exerts its biological effects by mimicking the action of endogenous ACTH on the adrenal cortex.[5][6][7] Its primary function is to stimulate the synthesis and secretion of glucocorticoids, mineralocorticoids, and androgens.

2.1. Receptor Binding and Signal Transduction

The functional cascade of this compound is initiated by its binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) located on the surface of adrenal cortex cells.[5][8] This interaction is highly specific and requires the presence of the melanocortin-2 receptor accessory protein (MRAP) for proper receptor trafficking and ligand binding.[9]

Upon binding, a conformational change in the MC2R-MRAP complex leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and activates a series of downstream enzymes involved in steroidogenesis.[5]

2.2. Steroidogenesis

The activation of PKA initiates a cascade of enzymatic reactions within the mitochondria and endoplasmic reticulum of adrenocortical cells, collectively known as steroidogenesis. This process involves the conversion of cholesterol into various steroid hormones, with cortisol being the primary glucocorticoid produced in humans.

Quantitative Pharmacological Data

The biological activity and pharmacokinetic profile of this compound have been characterized through various studies.

| Parameter | Value | Reference |

| Maximal Adrenal Stimulation Dose | 0.25 mg (equivalent to 25 units of natural ACTH) | [1][3][10] |

| Plasma Half-life | Approximately 15 minutes | [11] |

| Time to Peak Plasma Cortisol | ~2.5 ± 0.5 hours (intravenous) | [1] |

| Duration of Cortisol Elevation | Returns to baseline by 6 hours (intravenous) | [1] |

| Diagnostic Cutoff for Adrenal Insufficiency (Serum Cortisol) | < 18 mcg/dL at 30 or 60 minutes post-injection | [1][3] |

| LC-MS/MS Cortisol Cutoff (30 min) | 412 nmol/L | [12] |

| LC-MS/MS Cortisol Cutoff (60 min) | 485 nmol/L | [12] |

Experimental Protocols

The characterization of this compound's structure and function relies on a variety of sophisticated experimental techniques.

4.1. Structural Characterization

4.1.1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To confirm the molecular weight of synthetic this compound.

-

Methodology: A hybrid immunoaffinity-liquid chromatography-mass spectrometry (IA-LC-MS/MS) method can be employed.

-

Immunoaffinity Capture: this compound is captured from a solution using beads conjugated with an antibody that recognizes ACTH(1-24).

-

Elution and LC Separation: The captured peptide is eluted and separated from other components using reverse-phase liquid chromatography.

-

Mass Spectrometric Analysis: The eluate is introduced into a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The mass-to-charge ratio (m/z) of the parent ion is determined to calculate the molecular weight.[13]

-

4.1.2. NMR Spectroscopy for Conformational Analysis

-

Objective: To determine the solution conformation of this compound.

-

Methodology:

-

Sample Preparation: A high-purity (>95%) sample of this compound is dissolved in a deuterated solvent (e.g., D₂O) to a concentration of 0.1-5 mM.[14]

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H spectra, 2D COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[14]

-

Spectral Assignment: The resonances in the spectra are assigned to specific protons in the amino acid residues of this compound.

-

Structural Calculations: The through-space proton-proton distances obtained from NOESY data are used as constraints in molecular modeling software to calculate an ensemble of structures representing the solution conformation of the peptide.[15]

-

4.2. Functional Characterization

4.2.1. Radioligand Binding Assay for Receptor Affinity (Kd)

-

Objective: To determine the binding affinity (Kd) of this compound for the MC2R.

-

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 or CHO cells stably expressing human MC2R and MRAP are cultured and a crude membrane fraction is prepared.[16]

-

Competitive Binding Assay: In a microplate, cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and increasing concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Kd is then calculated using the Cheng-Prusoff equation.

-

4.2.2. Cell-Based cAMP Assay for Receptor Activation (EC50)

-

Objective: To determine the potency (EC50) of this compound in activating MC2R.

-

Methodology:

-

Cell Culture: CHO or HEK293 cells expressing human MC2R and MRAP are seeded in a multi-well plate.[16][17]

-

Cell Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[17]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration. The EC50, the concentration that produces 50% of the maximal response, is determined from this curve.

-

4.2.3. ACTH (this compound) Stimulation Test

-

Objective: To assess the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis, specifically the adrenal gland's capacity to produce cortisol.

-

Methodology:

-

Baseline Blood Sample: A blood sample is drawn to measure the baseline serum cortisol level.[1]

-

This compound Administration: A standardized dose of this compound (typically 0.25 mg for adults) is administered intravenously or intramuscularly.[1][7]

-

Post-Stimulation Blood Samples: Blood samples are collected at 30 and 60 minutes after this compound administration.[1][7]

-

Cortisol Measurement: Serum cortisol levels in all collected samples are measured, preferably by a specific method like LC-MS/MS to avoid cross-reactivity with other steroids.[12]

-

Interpretation: The cortisol response is evaluated against established reference ranges. A normal response is indicated by a significant increase in serum cortisol levels. A suboptimal response may suggest adrenal insufficiency.[1][18]

-

Conclusion

This compound is a well-characterized synthetic peptide with a defined molecular structure and a clear mechanism of action that faithfully reproduces the physiological effects of the N-terminal portion of endogenous ACTH. Its primary clinical utility lies in the diagnosis of adrenal insufficiency, a role supported by a robust body of evidence and standardized clinical protocols. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the melanocortin system.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. KEGG DRUG: this compound [genome.jp]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Cortrosyn, Synthetic ACTH (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Articles [globalrx.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Cortrosyn (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. This compound as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose this compound-stimulation test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 15. 1H-NMR conformational study of a synthetic peptide derived from the consensus sequence of annexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ec.bioscientifica.com [ec.bioscientifica.com]

- 18. Adrenocorticotropic Hormone (this compound) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Functional Potency of Cosyntropin at the Melanocortin 2 Receptor (MC2R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding characteristics and functional activity of cosyntropin (tetracosactide), a synthetic analogue of adrenocorticotropic hormone (ACTH), at its specific target, the melanocortin 2 receptor (MC2R). This compound, comprising the first 24 amino acids of ACTH, represents the minimal fully active fragment and is a critical tool in both diagnostic medicine and adrenal research.[1][2] The interaction between this compound and MC2R is unique within the melanocortin system, distinguished by its absolute ligand specificity and its critical dependence on the MC2R accessory protein (MRAP).[3][4] This document details the quantitative parameters of this interaction, outlines the canonical signaling pathway, and provides comprehensive protocols for the key assays used to determine binding affinity and functional potency.

The MC2R/MRAP1 Complex: A Prerequisite for Function

Unlike other melanocortin receptors, the functional expression and activity of MC2R are entirely dependent on the presence of the Melanocortin 2 Receptor Accessory Protein (MRAP1).[5] This small, single-pass transmembrane protein is essential for:

-

Receptor Trafficking: MRAP1 facilitates the correct transport of newly synthesized MC2R from the endoplasmic reticulum to the cell surface. In the absence of MRAP1, MC2R is retained intracellularly and targeted for degradation.[5]

-

Ligand Binding and Signaling: MRAP1 is directly involved in forming the high-affinity binding pocket for ACTH and is required for the conformational changes that lead to receptor activation and subsequent intracellular signaling.[3]

This absolute requirement makes the MC2R/MRAP1 complex the true functional unit and a highly specific target, as both components are predominantly expressed in the adrenal cortex.[6]

Quantitative Analysis: Binding Affinity and Functional Potency

The interaction of this compound with the MC2R/MRAP1 complex is characterized by high affinity and potent activation of downstream signaling. The functional potency is typically measured by the half-maximal effective concentration (EC50) in assays quantifying cyclic AMP (cAMP) production.

| Ligand | Receptor Complex | Species | Cell System | Assay Type | Parameter | Value | Reference |

| ACTH(1-24) (this compound) | MC2R | Mouse | OS-3 Adrenal Cells | cAMP Reporter Assay | EC50 | 5.5 nM | [7] |

Table 1: Functional Potency of this compound at the MC2R.

MC2R Signaling Pathway

The MC2R is a canonical Gs protein-coupled receptor (GPCR). The binding of this compound initiates a well-defined signaling cascade leading to steroidogenesis in adrenal cortical cells.

-

Ligand Binding: this compound binds to the extracellular domain of the MC2R/MRAP1 complex.

-

G-Protein Activation: This binding induces a conformational change in MC2R, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, causing them to release the active catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP Response Element-Binding Protein) and key enzymes in the steroidogenic pathway, ultimately leading to the synthesis and secretion of cortisol.[8]

Experimental Methodologies

Accurate determination of binding affinity and functional potency requires robust and validated experimental protocols.

Radioligand Binding Assay (Competitive Binding)

This method is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete off a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for MC2R.

Materials:

-

Cell Membranes: Prepared from a cell line stably co-expressing human MC2R and MRAP1 (e.g., CHO-K1, HEK293).

-

Radioligand: [¹²⁵I]-ACTH(1-39) or another suitable radiolabeled MC2R agonist.

-

Unlabeled Ligand: this compound (ACTH 1-24).

-

Binding Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, with protease inhibitors.

-

Wash Buffer: Ice-cold binding buffer.

-

Equipment: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold, scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g). Wash the pellet and resuspend in binding buffer. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes + radioligand + binding buffer.

-

Non-Specific Binding (NSB): Cell membranes + radioligand + a saturating concentration of unlabeled ACTH(1-39).

-

Competition: Cell membranes + radioligand + serial dilutions of this compound.

-

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: HTRF cAMP Accumulation

This assay measures the functional potency (EC50) of this compound by quantifying its ability to stimulate the production of the second messenger cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay method.[9][10]

Objective: To determine the EC50 value of this compound for MC2R activation.

Materials:

-

Cells: Whole cells stably co-expressing human MC2R and MRAP1 (e.g., CHO-K1, HEK293).

-

Stimulation Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist: this compound.

-

HTRF cAMP Assay Kit: Contains cell lysis buffer, d2-labeled cAMP, and Europium cryptate-labeled anti-cAMP antibody.

-

Equipment: 384-well white microplates, HTRF-compatible plate reader.

Protocol:

-

Cell Plating: Seed cells into a 384-well plate and culture overnight to form a monolayer.

-

Agonist Stimulation:

-

Aspirate the culture medium.

-

Add serial dilutions of this compound prepared in stimulation buffer to the wells. Include a 'vehicle only' control for baseline measurement.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Reagent Addition:

-

Sequentially add the two HTRF detection reagents (d2-labeled cAMP and anti-cAMP antibody-cryptate) diluted in the kit's lysis buffer. This step simultaneously lyses the cells and initiates the competitive immunoassay.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.

-

Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (FRET signal from acceptor) and 620 nm (signal from donor).

-

Data Analysis:

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

-

A higher concentration of cellular cAMP produced by this compound stimulation leads to a lower HTRF ratio.[11]

-

Plot the HTRF ratio or % activity against the log concentration of this compound.

-

Fit the data using a sigmoidal dose-response model (non-linear regression) to determine the EC50 value.

-

Conclusion

The interaction between this compound and the melanocortin 2 receptor is a cornerstone of adrenal physiology. Characterized by a high functional potency in the low nanomolar range, this interaction is uniquely dependent on the MRAP1 accessory protein, ensuring exquisite specificity within the hypothalamic-pituitary-adrenal axis. The detailed methodologies provided herein for radioligand binding and HTRF-based functional assays represent robust, industry-standard approaches for quantifying the affinity and potency of novel ligands targeting this critical receptor complex. A thorough understanding of these principles is essential for professionals engaged in the research and development of therapeutics related to adrenal function and dysfunction.

References

- 1. labcorp.com [labcorp.com]

- 2. Analyzing the activation of the melanocortin-2 receptor of tetrapods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. New Cutoffs for the Biochemical Diagnosis of Adrenal Insufficiency after ACTH Stimulation using Specific Cortisol Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Downstream Effects of Cosyntropin on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosyntropin, a synthetic analogue of adrenocorticotropic hormone (ACTH), is a critical tool in both diagnostic endocrinology and in vitro research for its role in stimulating the adrenal cortex. Its administration initiates a complex and highly regulated signaling cascade that culminates in the biosynthesis of a wide array of steroid hormones, collectively known as steroidogenesis. This technical guide provides an in-depth exploration of the downstream effects of this compound, detailing the intricate signaling pathways, offering a quantitative look at the resulting steroid profile, and providing comprehensive experimental protocols for researchers. The information presented herein is intended to serve as a valuable resource for scientists and drug development professionals investigating adrenal physiology, steroid-related pathologies, and the impact of novel therapeutics on steroidogenic pathways.

Introduction

This compound, a synthetic polypeptide consisting of the first 24 amino acids of the native 39-amino acid ACTH, retains the full biological activity of the endogenous hormone.[1] It is the primary agent used in the ACTH stimulation test to assess adrenocortical function.[2][3] The primary physiological role of this compound is to stimulate the adrenal cortex to synthesize and secrete glucocorticoids, mineralocorticoids, and androgens.[4] This process of steroidogenesis is essential for maintaining metabolic homeostasis, regulating immune responses, and managing stress.[5] A thorough understanding of the molecular events triggered by this compound is paramount for interpreting diagnostic tests accurately and for advancing research into adrenal disorders and the development of drugs that may modulate steroid production.

The this compound Signaling Pathway: From Receptor to Gene Expression

The biological effects of this compound are initiated by its binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenal cortical cells.[5][6] The functionality of MC2R is critically dependent on the presence of the melanocortin receptor accessory protein (MRAP).[6]

Upon binding of this compound to the MC2R-MRAP complex, a conformational change occurs, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[5][7]

PKA, a serine/threonine kinase, is the central mediator of the downstream effects of this compound.[7] Activated PKA phosphorylates a multitude of intracellular proteins, including key transcription factors that regulate the expression of genes encoding steroidogenic enzymes.[7][8]

Figure 1: Simplified signaling cascade of this compound in adrenal cortical cells.

Key Transcription Factors and Their Roles

The chronic or long-term effects of this compound are mediated by the PKA-dependent phosphorylation and activation of several key transcription factors.[7] These factors bind to specific response elements in the promoter regions of genes encoding the machinery for steroidogenesis.

-

cAMP Response Element-Binding Protein (CREB): PKA directly phosphorylates CREB at a specific serine residue (Ser133), which is a crucial step for its activation.[8][9] Phosphorylated CREB recruits co-activators and binds to cAMP response elements (CREs) in the promoters of target genes, including those for steroidogenic enzymes.[10]

-

Steroidogenic Factor 1 (SF-1): SF-1 is an orphan nuclear receptor that is a master regulator of adrenal and gonadal development and steroidogenesis.[6][10] PKA can enhance the transcriptional activity of SF-1, which binds to the promoters of numerous steroidogenic genes, including CYP11A1, CYP11B1, CYP11B2, and StAR.[6][10]

-

GATA-4: This transcription factor cooperates with SF-1 to regulate the expression of several steroidogenic genes.[2] PKA can phosphorylate GATA-4, enhancing its ability to activate gene transcription.[11]

-

Nur77: Also known as NGFI-B, Nur77 is another orphan nuclear receptor implicated in the regulation of steroidogenesis.[12] Its expression can be induced by the cAMP/PKA pathway, and it plays a role in the transcription of genes like CYP21A1.[10][13]

Quantitative Effects on the Steroid Profile

The activation of the signaling cascade by this compound leads to a significant and rapid increase in the production of a wide range of steroid hormones. The magnitude of this response can be quantified by measuring the concentrations of various steroids in the blood before and after this compound administration.

Glucocorticoids and Mineralocorticoids

The most pronounced effect of this compound is on the synthesis of glucocorticoids, primarily cortisol in humans. There is also a notable increase in the production of mineralocorticoids, such as aldosterone, and their precursors.

Table 1: Fold-Change of Adrenal Steroids in Healthy Women Following this compound Stimulation [14]

| Steroid | Baseline (Mean ± SD) | 60 min Post-Cosyntropin (Mean ± SD) | Fold-Change |

| 11-deoxycorticosterone | 2.44 ± 0.8 ng/dL | 24.8 ± 19.4 ng/dL | 10.16 |

| Corticosterone | 226.0 ± 184.0 ng/dL | 2159.0 ± 779.0 ng/dL | 9.55 |

| 11-deoxycortisol | 47.4 ± 52.4 ng/dL | 344.7 ± 246.0 ng/dL | 7.28 |

| 17α-hydroxyprogesterone | 38.0 ± 39.0 ng/dL | 129.0 ± 75.0 ng/dL | 3.39 |

| Cortisol | 10.90 ± 3.80 µg/dL | 24.72 ± 4.46 µg/dL | 2.27 |

| Aldosterone | 6.65 ± 5.19 ng/dL | 13.88 ± 8.11 ng/dL | 2.09 |

Table 2: Adrenal Vein Corticosteroid Concentrations Before and After ACTH Stimulation [15]

| Steroid | Pre-ACTH (Mean) | Post-ACTH (Mean) | Fold-Change |

| Pregnenolone | 0.8 ng/mL | 240.2 ng/mL | 300.25 |

| 17α-hydroxypregnenolone | 1.1 ng/mL | 205.8 ng/mL | 187.09 |

| Progesterone | 0.5 ng/mL | 99.5 ng/mL | 199.00 |

| 17α-hydroxyprogesterone | 2.6 ng/mL | 179.3 ng/mL | 68.96 |

| Deoxycorticosterone | 0.8 ng/mL | 65.4 ng/mL | 81.75 |

| Corticosterone | 22.1 ng/mL | 903.9 ng/mL | 40.90 |

| 11-deoxycortisol | 6.0 ng/mL | 148.5 ng/mL | 24.75 |

| Cortisol | 664.0 ng/mL | 6500.0 ng/mL | 9.79 |

| Aldosterone | 1.8 ng/mL | 22.4 ng/mL | 12.44 |

| Cortisone | 29.8 ng/mL | 118.8 ng/mL | 3.99 |

Data presented as mean concentrations in adrenal vein serum.

Adrenal Androgens

This compound also stimulates the production of adrenal androgens, although the fold-increase is generally less pronounced than that of glucocorticoids and their precursors.

Table 3: Adrenal Androgen Response to this compound Stimulation in Healthy Women [14]

| Steroid | Baseline (Mean ± SD) | 60 min Post-Cosyntropin (Mean ± SD) | Fold-Change |

| Dehydroepiandrosterone (DHEA) | 340.0 ± 221.8 ng/dL | 998.0 ± 580 ng/dL | 2.94 |

| Androstenedione | 103.74 ± 501.28 ng/dL | 176.27 ± 67.02 ng/dL | 1.70 |

| Total Testosterone | 22.6 ± 10.24 ng/dL | 26.4 ± 9.26 ng/dL | 1.17 |

| DHEA-Sulfate (DHEAS) | 134.8 ± 782.71 µg/dL | 148.81 ± 90.35 µg/dL | 1.11 |

Key Steroidogenic Enzymes and Proteins Upregulated by this compound

The increased production of steroid hormones is a direct result of the enhanced expression and activity of key enzymes and proteins in the steroidogenic pathway.

References

- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Control of Adrenal Steroidogenesis: NOVEL CONNECTION BETWEEN JANUS KINASE (JAK) 2 PROTEIN AND PROTEIN KINASE A (PKA) THROUGH STABILIZATION OF cAMP RESPONSE ELEMENT-BINDING PROTEIN (CREB) TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. testmenu.com [testmenu.com]

- 4. Cortisol and aldosterone response to various doses of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synnovis.co.uk [synnovis.co.uk]

- 6. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the PKA-regulated transcription factor CREB in development and tumorigenesis of endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]

- 11. The differential regulation of steroidogenic acute regulatory protein-mediated steroidogenesis by type I and type II PKA in MA-10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nur77, a member of the steroid receptor superfamily, antagonizes negative feedback of ACTH synthesis and secretion by glucocorticoid in pituitary corticotrope cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 15. waters.com [waters.com]

Cosyntropin's Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cosyntropin and its critical role in the research and evaluation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This compound, a synthetic analogue of adrenocorticotropic hormone (ACTH), serves as a vital tool for assessing adrenal function and is instrumental in the diagnosis of adrenal insufficiency. This document details the mechanism of action, experimental protocols, and data interpretation related to this compound use in a research setting.

Introduction to this compound and the HPA Axis

The HPA axis is a complex, integrated system of neuroendocrine pathways that regulates reactions to stress and many physiological processes, including digestion, the immune system, mood and emotions, and energy storage and expenditure. The axis involves a cascade of hormonal signals: Corticotropin-Releasing Hormone (CRH) from the hypothalamus stimulates the pituitary gland to release ACTH, which in turn stimulates the adrenal cortex to produce cortisol.[1][2]

This compound, also known as tetracosactide, is a synthetic polypeptide that consists of the first 24 of the 39 amino acids of natural ACTH.[3][4] This N-terminal region is responsible for the full biological activity of the hormone.[3][5] Due to its potent stimulatory effect on the adrenal cortex and a lower incidence of allergic reactions compared to animal-derived ACTH, this compound is the standard agent for evaluating the integrity of the adrenal glands.[5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by mimicking endogenous ACTH, binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[3] This binding initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Caption: this compound signaling cascade in adrenal cortical cells.

The binding of this compound to MC2R activates a G-protein, which in turn stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and activates two key proteins: cholesterol ester hydrolase, which liberates free cholesterol, and the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria. This is the rate-limiting step in steroidogenesis. Inside the mitochondria, cholesterol is converted to pregnenolone, which then undergoes a series of enzymatic reactions to produce cortisol.

Experimental Protocols: The ACTH Stimulation Test

The ACTH stimulation test, also known as the this compound stimulation test, is the primary method for assessing adrenal reserve.[2] The test involves the administration of this compound and subsequent measurement of serum cortisol levels. There are two main protocols: the standard high-dose test and the low-dose test.

Standard High-Dose (250 µg) ACTH Stimulation Test

This is the most common protocol used to diagnose primary adrenal insufficiency.[1]

Experimental Workflow:

Caption: Workflow for the standard high-dose ACTH stimulation test.

Detailed Methodology:

-

Patient Preparation: Depending on the research protocol, subjects may be required to fast or limit activity.[2] A thorough medication history should be obtained, as certain drugs can interfere with the test results.[1][3] Medications such as glucocorticoids, spironolactone, and estrogens should be discontinued prior to testing if clinically feasible.[3]

-

Reconstitution of this compound: Reconstitute a 0.25 mg vial of this compound with 1 mL of sterile saline to yield a concentration of 0.25 mg/mL.[7][8]

-

Baseline Sample Collection: At time zero (T=0), draw a baseline blood sample. For cortisol measurement, collect blood in a serum separator tube. If plasma ACTH levels are also being measured, collect a sample in an EDTA tube on ice.[6]

-

Administration of this compound: Administer 0.25 mg (250 µg) of this compound either intravenously over 2 minutes or intramuscularly.[3][8]

-

Post-Stimulation Sample Collection: Draw subsequent blood samples for serum cortisol measurement at 30 and 60 minutes post-cosyntropin administration.[5][9]

-

Sample Handling and Analysis: Serum samples should be centrifuged, and the serum separated and stored frozen until analysis. Cortisol levels are ideally measured using a specific and sensitive method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to avoid cross-reactivity with other steroids.[10][11]

Low-Dose (1 µg) ACTH Stimulation Test

The low-dose test is considered by some to be more sensitive for detecting secondary adrenal insufficiency.[1]

Detailed Methodology:

-

Patient Preparation: Same as for the high-dose test.

-

Preparation of 1 µg this compound Dose: This requires careful dilution of the standard 250 µg vial. A common method is to reconstitute the 250 µg vial with 1 mL of sterile saline, then further dilute this solution. For example, 0.004 mL of the reconstituted solution (containing 1 µg) can be drawn up into a tuberculin syringe and then diluted with normal saline to a final volume of 1 mL for administration.[12] Alternatively, the 250 µg can be diluted in 250 mL of saline, and 1 mL of this solution administered.[12] Due to the potential for variability in dilution, a standardized institutional protocol is crucial.

-

Sample Collection and Analysis: The timing of blood draws and sample handling are the same as for the high-dose test.[1]

Data Presentation and Interpretation

The interpretation of the ACTH stimulation test depends on the cortisol response relative to baseline. A normal response generally rules out primary adrenal insufficiency.

Quantitative Data Summary

| Parameter | Healthy Adults | Primary Adrenal Insufficiency | Secondary Adrenal Insufficiency | References |

| Baseline Cortisol (µg/dL) | > 5 | Variable (often low) | Low or low-normal | [13][14] |

| Stimulated Cortisol (30 or 60 min, 250 µg dose) (µg/dL) | ≥ 18 to 20 | Subnormal response (little to no increase) | Subnormal or blunted response | [2][3][8][13] |

| Cortisol Increment (Δ Cortisol) (µg/dL) | ≥ 7 to 9 | < 7 to 9 | < 7 to 9 | [3][8][13] |

Note: Cut-off values can vary depending on the cortisol assay used. LC-MS/MS assays may have lower reference ranges.[14][15]

Diagnostic Logic

The pattern of ACTH and cortisol response helps to differentiate between primary and secondary adrenal insufficiency.

Caption: Diagnostic algorithm using the ACTH stimulation test.

-

Normal Response: A robust increase in cortisol levels (typically to ≥18-20 µg/dL) after this compound administration indicates a functional adrenal cortex and effectively rules out primary adrenal insufficiency.[2][3]

-

Primary Adrenal Insufficiency: Characterized by a subnormal cortisol response to this compound stimulation in the presence of an elevated baseline ACTH level.[3][9] The adrenal glands are unable to produce cortisol despite maximal stimulation.

-

Secondary Adrenal Insufficiency: In this condition, the adrenal glands may be atrophic due to a chronic lack of endogenous ACTH stimulation.[9] This results in a blunted or absent cortisol response to the this compound challenge, accompanied by a low or inappropriately normal baseline ACTH level.[3] It is important to note that in cases of recent onset secondary adrenal insufficiency, the adrenal glands may not have had sufficient time to atrophy and may still show a normal response to the high-dose test.[1]

Applications in Research and Drug Development

-

Preclinical Studies: In animal models, the this compound stimulation test is used to assess the HPA axis effects of new drug candidates.[12][16] It can help identify potential drug-induced adrenal suppression or toxicity.

-

Clinical Trials: The test is a standard safety assessment in clinical trials for drugs that may impact the HPA axis, such as corticosteroids, opioids, and certain kinase inhibitors.[7]

-

Pediatric Research: Specific protocols and interpretive criteria are used in pediatric populations to investigate congenital adrenal hyperplasia and other disorders of adrenal steroid biosynthesis.[3][17]

Conclusion

This compound is an indispensable tool in HPA axis research, providing a reliable and standardized method for assessing adrenocortical function. A thorough understanding of its mechanism of action, adherence to detailed experimental protocols, and accurate interpretation of the resulting data are paramount for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge required to effectively utilize this compound in the laboratory and clinical research settings.

References

- 1. Adrenocorticotropic Hormone (this compound) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. labcorp.com [labcorp.com]

- 4. This compound as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. testmenu.com [testmenu.com]

- 6. toplinemd.com [toplinemd.com]

- 7. This compound | CHEO ED Outreach [outreach.cheo.on.ca]

- 8. drugs.com [drugs.com]

- 9. acibademhealthpoint.com [acibademhealthpoint.com]

- 10. Comparative analysis of salivary cortisol measurements using different assay methods in relation to serum-free cortisol measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. Low‐dose ACTH stimulation testing in dogs suspected of hypoadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Frontiers | Cortisol values during the standard-dose this compound stimulation test: Personal experience with Elecsys cortisol II assay [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 17. Low-Dose ACTH (this compound) Stimulation Test - Together by St. Jude™ [together.stjude.org]

The Evolution of a Vital Hormone: A Technical Guide to the Historical Development of Synthetic ACTH Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH), a key player in the hypothalamic-pituitary-adrenal (HPA) axis, has been the subject of intensive research for decades, leading to the development of synthetic analogues with significant diagnostic and therapeutic applications. This technical guide provides a comprehensive overview of the historical journey of synthetic ACTH analogues, from the initial elucidation of the native hormone's structure to the creation of long-acting formulations. It delves into the critical structure-activity relationship studies that have guided the design of these synthetic peptides, details the experimental protocols for their synthesis and evaluation, and presents a quantitative comparison of their biological activities. Furthermore, this guide illustrates the intricate signaling pathways of ACTH and outlines the typical experimental workflow for the development and characterization of novel analogues.

A Historical Perspective: From Porcine Glands to Precise Synthesis

The story of ACTH began with its isolation from porcine pituitary glands. The native hormone is a 39-amino acid polypeptide, but early research quickly revealed that its full biological activity resides in the N-terminal portion of the molecule.[1] This discovery was a pivotal moment, paving the way for the chemical synthesis of shorter, yet fully functional, analogues.

A major breakthrough in the 1960s and 1970s was the successful synthesis of ACTH-(1-24), a 24-amino acid peptide that was found to be as potent as the full-length native hormone in stimulating glucocorticoid production.[1] This synthetic analogue, known as tetracosactide or cosyntropin , became a cornerstone in the diagnostic assessment of adrenal function and remains in clinical use today.[2] Its development marked a shift from reliance on animal-derived extracts to chemically defined and reproducible pharmaceutical agents.

Subsequent research focused on further truncating the peptide chain to identify the minimal sequence required for activity and to develop analogues with modified properties. This led to the synthesis of shorter fragments, such as ACTH-(1-17) and even smaller peptides, as researchers fine-tuned the structure to optimize therapeutic potential and understand the fundamental mechanisms of action.[3]

Structure-Activity Relationship: Decoding the Message of ACTH

The development of synthetic ACTH analogues has been driven by a deep understanding of the relationship between the peptide's structure and its biological activity. Key findings from structure-activity relationship (SAR) studies have elucidated the specific roles of different amino acid residues:

-

The "Message" Sequence: The core sequence His-Phe-Arg-Trp (residues 6-9) is crucial for receptor activation and is often referred to as the "message" sequence.[1]

-

The "Address" Sequence: The region encompassing Lys-Lys-Arg-Arg (residues 15-18) is vital for the specific binding of ACTH to its receptor, the melanocortin-2 receptor (MC2R), and is termed the "address" sequence.[1][4] The sequential removal of these basic residues leads to a dramatic decrease in potency at the MC2R.[5]

-

N-Terminal Modifications: Modifications at the N-terminus, such as the substitution of D-serine for L-serine at position 1, have been explored to increase resistance to enzymatic degradation and prolong the duration of action.

-

C-Terminal Truncation: While the C-terminal fragment (residues 25-39) is not essential for acute steroidogenic activity, it contributes to the stability of the native hormone.[6] Synthetic analogues lacking this portion are less immunogenic.

These SAR studies have been instrumental in the rational design of novel ACTH analogues with desired characteristics, such as enhanced potency, prolonged half-life, and improved safety profiles.

Quantitative Comparison of Synthetic ACTH Analogues

The biological activity of synthetic ACTH analogues is typically quantified by their potency (EC50), efficacy (Emax), and binding affinity (Ki) for the MC2R. The following tables summarize available quantitative data for a selection of key analogues.